ML340

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ML340 es una aleación de acero de alta resistencia desarrollada por Aubert & Duval para aplicaciones que requieren una resistencia excepcional y resistencia al impacto a altas temperaturas. Esta aleación se utiliza principalmente en aplicaciones aeroespaciales, como los ejes de los motores, donde funciona a temperaturas de hasta 450 °C (840 °F). This compound es conocido por su alta resistencia a la tracción última (UTS) de 2340 MPa (340 Ksi) y su capacidad para mantener estas propiedades en condiciones adversas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

ML340 se produce mediante una combinación de procesos de fusión al vacío y refusión para garantizar una estructura homogénea y una alta resistencia a la tracción última. Los elementos de aleación incluyen níquel, cobalto, cromo, molibdeno, aluminio y vanadio. La composición específica es la siguiente :

- Carbono: 0.23%

- Níquel: 13.00%

- Cobalto: 5.80%

- Cromo: 3.30%

- Molibdeno: 1.50%

- Aluminio: 1.50%

- Vanadio: 0.25%

Métodos de producción industrial

La producción de this compound implica varios pasos clave:

Fusión al vacío: Los elementos de aleación se funden en vacío para evitar la contaminación y garantizar un producto de alta pureza.

Refusión al vacío: La aleación fundida se vuelve a fundir para refinar aún más su estructura y eliminar cualquier impureza restante.

Envejecimiento: La aleación se envejece a temperaturas entre 480 °C y 520 °C durante 10 horas para lograr las propiedades mecánicas deseadas.

Análisis De Reacciones Químicas

ML340 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La presencia de cromo en la aleación proporciona resistencia a la oxidación a altas temperaturas.

Endurecimiento por precipitación: La aleación experimenta endurecimiento por precipitación mediante la formación de carburos secundarios (cromo y molibdeno) y precipitados intermetálicos (níquel-aluminio).

Aplicaciones Científicas De Investigación

ML340 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Ingeniería aeroespacial: Debido a su alta resistencia y resistencia a las altas temperaturas, this compound se utiliza en la fabricación de ejes de motores, piezas de alta carga y sujetadores.

Ingeniería mecánica: La alta resistencia a la fatiga de la aleación la hace adecuada para componentes sometidos a cargas cíclicas.

Ciencia de los materiales: Los investigadores estudian this compound para comprender los efectos de los elementos de aleación y el tratamiento térmico en las propiedades mecánicas de los aceros de alta resistencia.

Mecanismo De Acción

El mecanismo por el cual ML340 ejerce sus efectos implica varios procesos clave:

Transformación martensítica: La aleación experimenta una transformación martensítica, lo que resulta en una microestructura que proporciona alta resistencia y tenacidad.

Endurecimiento por precipitación: La formación de carburos secundarios y precipitados intermetálicos durante el envejecimiento mejora las propiedades mecánicas de la aleación.

Nitruración: El endurecimiento superficial mediante nitruración mejora la resistencia al desgaste de la aleación.

Comparación Con Compuestos Similares

ML340 se puede comparar con otros aceros martensíticos de alta resistencia, como Maraging 250. Las principales diferencias incluyen:

Compuestos similares

- Maraging 250

- Maraging 300

- Maraging 350

This compound destaca por su combinación única de elementos de aleación y su capacidad para mantener una alta resistencia y tenacidad a temperaturas elevadas .

Actividad Biológica

ML340 is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Overview of this compound

This compound is classified as a 4-aminoquinoline , a subgroup of compounds known for their antimalarial properties. The compound's structure allows it to interact with biological targets effectively, which is crucial for its pharmacological activity.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of heme polymerization. This process is critical in the lifecycle of malaria parasites, particularly Plasmodium falciparum. By preventing the conversion of toxic heme into non-toxic hemozoin, this compound increases the concentration of free heme, leading to parasite death.

Key Mechanisms:

- Heme Binding: this compound binds to heme, disrupting the detoxification process in malaria parasites.

- Metabolic Stability: Studies indicate that this compound exhibits moderate metabolic stability, which is essential for maintaining effective plasma concentrations in vivo.

Antimalarial Activity

Research has demonstrated that this compound shows significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. In vitro studies have reported IC50 values that indicate potent antimalarial activity.

Table 1: Antimalarial Activity of this compound

These values suggest that this compound is significantly more effective against resistant strains compared to traditional treatments like chloroquine.

Cytotoxicity Profile

While assessing the safety profile of this compound, researchers evaluated its cytotoxicity against mammalian cell lines. The selectivity index (SI) was calculated to determine the compound's safety margin.

Table 2: Cytotoxicity and Selectivity Index

| Compound | CC50 (μM) | SI (CQS) | SI (CQR) |

|---|---|---|---|

| This compound | 27.7 ± 1.73 | 923 | 442 |

| Chloroquine | 20.6 ± 3.92 | 1505 | 431 |

The selectivity index indicates that this compound has a favorable safety profile, exhibiting lower toxicity towards mammalian cells compared to its antimalarial efficacy.

Case Study: Efficacy in Animal Models

In a study involving animal models infected with P. falciparum, this compound was administered at varying doses to evaluate its therapeutic efficacy and safety. The results indicated a significant reduction in parasitemia levels compared to untreated controls, supporting its potential as a viable antimalarial agent.

Clinical Implications

The promising in vitro and in vivo results highlight the potential for this compound to be developed into a new therapeutic option for treating malaria, particularly in regions where resistance to existing drugs is prevalent.

Propiedades

IUPAC Name |

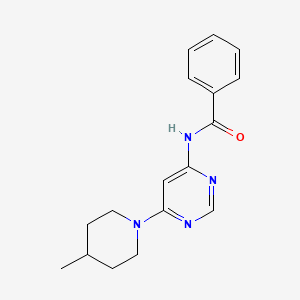

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-13-7-9-21(10-8-13)16-11-15(18-12-19-16)20-17(22)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,18,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWAUKDDNKSIJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: The ML340 continuous miner offers several advantages for coal mining: [, ]

- Improved Resource Recovery: It enhances resource recovery in short-wall mining, particularly in extracting dull coal. []

- Increased Production: It contributes to increased coal production, addressing the imbalance between mining and digging. []

- Stable Performance: Tests in the Shanxi ore district demonstrated the this compound's reliable and consistent performance. []

- Adaptability: The machine exhibits strong adaptability to different mining conditions. []

A: The development and deployment of the first this compound continuous miner in China provided valuable experience and highlighted areas for improvement in future designs. [] While specific challenges were not detailed in the abstracts, the research emphasizes the importance of learning from the this compound's testing phase to guide future continuous miner development in the country. []

A: With the increasing demand for continuous miners, especially in the context of declining longwall mining operations, domestic production of such machinery is crucial for China. [] Building local expertise in continuous miner technology can reduce reliance on foreign suppliers and support the growth of the Chinese mining industry. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.